Methyl 2-(bromomethyl)isonicotinate hydrobromide
Description
Properties
IUPAC Name |
methyl 2-(bromomethyl)pyridine-4-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJJKLALKIMYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(bromomethyl)isonicotinate hydrobromide is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 310.97 g/mol
- Appearance : Pale yellow crystalline solid
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, indicating that this compound may interfere with cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : Investigations are ongoing to determine its role in modulating inflammatory responses, which could have implications for treating chronic inflammatory diseases.
- Enzyme Interaction : The compound is being studied for its ability to interact with specific enzymes, potentially leading to inhibition or activation of certain biochemical pathways.
The mechanism of action involves the interaction of the bromomethyl group with biological molecules. This electrophilic characteristic allows it to participate in nucleophilic substitution reactions, impacting enzyme activity and receptor binding. The specific position of the bromomethyl group enhances its reactivity compared to other isonicotinic acid derivatives.
Synthesis
This compound is synthesized through the bromination of methyl isonicotinate. The reaction typically involves:
- Bromination Reaction : The methyl isonicotinate undergoes bromination at the 2-position.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
- Characterization : Analytical methods like NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Antitumor Studies
A study evaluated the antitumor effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC values suggesting significant potency against specific cancer types. Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent.
Anti-inflammatory Research
In a model of acute inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests that it may modulate immune responses, providing a basis for further investigation into its use in treating inflammatory conditions.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(bromomethyl)nicotinate hydrobromide | CHBrNO | Different position of bromomethyl group |
| Methyl isonicotinate | CHNO | Lacks bromine substituent |
| Ethyl 2-(bromomethyl)isonicotinate | CHBrNO | Ethyl group instead of methyl |
This table illustrates how the unique bromomethyl substitution at the 2-position enhances biological activity compared to other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromine Substituents
Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0)
- Structure : Bromine at the 2-position and a hydroxyl group at the 5-position.
- Reactivity : The hydroxyl group introduces polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical intermediates. Unlike the bromomethyl group in the target compound, this bromine is less reactive toward nucleophilic substitution.
- Applications : Primarily used in medicinal chemistry for synthesizing bioactive molecules .
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS 1244018-31-2)
- Structure : Ethyl ester, bromine at the 2-position, hydroxyl at the 3-position, and methyl at the 6-position.
- Key Differences : The ethyl ester increases lipophilicity compared to the methyl ester in the target compound. The additional methyl group at the 6-position sterically hinders reactions at the 2-position.
- Applications: Limited to niche synthetic routes due to steric and electronic effects .
Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 208465-72-9)
- Structure : Chloromethyl substituent on an oxazole ring instead of pyridine.
- Reactivity : The oxazole ring is electron-deficient, enhancing electrophilicity at the chloromethyl group. However, chlorine is less reactive than bromine in substitution reactions.
- Applications : Intermediate in agrochemical synthesis .
Bromomethyl-Substituted Pyridine Derivatives
Methyl 2-(bromomethyl)acrylate (CAS 4224-69-5)
- Structure : Acrylate backbone with a bromomethyl group.
- Reactivity : The conjugated double bond in the acrylate enables polymerization and cycloaddition reactions, unlike the aromatic pyridine in the target compound.
- Applications : Used in polymer chemistry and material science .
Methyl 2-(bromomethyl)-3-furoate (CAS 53020-08-9)
Pharmaceutical Derivatives
Methyl 2-(2-aminothiazol-4-yl)isonicotinate (Compound 17)
- Structure: Thiazole ring linked to the pyridine via an aminomethyl group.
- Reactivity: The amino group enables further acylation (e.g., Compound 18) or hydrolysis (e.g., Compound 19). The absence of bromine limits its use in alkylation reactions.
- Applications : Intermediate for kinase inhibitors and antimicrobial agents .
Comparative Data Table
Key Findings and Research Trends
- Reactivity Hierarchy : Bromomethyl groups (target compound) exhibit higher electrophilicity than chloromethyl or hydroxylated analogues, making them superior alkylating agents .
- Application Divergence : Pyridine-based bromomethyl derivatives dominate electronic materials, while oxazole/furan analogues are preferred in agrochemicals .
- Synthetic Flexibility : The hydrobromide salt form enhances stability and solubility in polar solvents, a critical advantage over neutral esters like Methyl 2-(bromomethyl)isonicotinate (CAS 914639-05-7) .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(bromomethyl)isonicotinate hydrobromide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of a methyl isonicotinate precursor. A common approach (e.g., for analogous compounds) employs brominating agents like N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane under controlled temperatures (25–50°C) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and bromine activation .
- Temperature control : Elevated temperatures (40–50°C) improve reaction rates but may require careful monitoring to avoid side reactions like over-bromination .
- Stoichiometry : A 1:1.2 molar ratio of precursor to NBS balances yield and purity, as excess brominating agents can lead to di-substituted byproducts .
- Work-up : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Advanced: How can conflicting NMR data for brominated intermediates be resolved during synthesis?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from residual solvents, diastereomers, or incomplete bromination. To address this:
- Multi-technique validation : Cross-validate with LC-MS (e.g., ESI-MS m/z 229.98 [M+H]+ for methyl 2-(bromomethyl)isonicotinate ) and IR spectroscopy to confirm functional groups.
- Deuterated solvent screening : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
- Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to detect transient intermediates or side products .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H NMR : Identifies substitution patterns (e.g., δ 8.77 ppm for pyridinyl protons, δ 4.81 ppm for bromomethyl protons) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 229.98 [M+H]+) .
- X-ray crystallography : Resolves crystal structure and confirms bromide counterion placement (if single crystals are obtainable) .
- Elemental analysis : Validates Br content (~34.8% for C₈H₇Br₂NO₂) .
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound in medicinal chemistry?
Methodological Answer:
SAR studies require systematic substitution and biological testing:
- Functional group variation : Replace the bromomethyl group with chloro, hydroxy, or methoxy groups to assess electronic effects on bioactivity .
- Bioisosteric replacements : Substitute the pyridine ring with quinoline or isoquinoline scaffolds to evaluate steric and π-stacking interactions .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- MD simulations : Model ligand-receptor interactions (e.g., with GROMACS) to predict binding modes and guide synthetic priorities .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photolytic degradation of the C-Br bond .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester group .
- Short-term use : Solutions in DMSO or acetonitrile should be prepared fresh (<24 hours) to prevent bromide displacement reactions .
Advanced: How can mechanistic insights into its reactivity guide the design of novel derivatives?
Methodological Answer:
- Radical trapping experiments : Use TEMPO to confirm/rule out radical pathways during bromination .
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated precursors to identify rate-determining steps .
- DFT studies : Map reaction coordinates (e.g., bromine radical addition vs. electrophilic substitution) to prioritize synthetic routes .
- Cross-coupling potential : Explore Suzuki-Miyaura reactions using the bromomethyl group as a handle for Pd-catalyzed diversification .
Basic: How is this compound utilized in material science research?
Methodological Answer:
- Coordination chemistry : The pyridine and ester moieties act as ligands for transition metals (e.g., Ru or Ir complexes) in photocatalytic applications .
- Polymer precursors : Bromomethyl groups enable post-polymerization modifications (e.g., nucleophilic substitution to introduce functional side chains) .
Advanced: What strategies mitigate toxicity risks during in vitro biological studies?
Methodological Answer:
- Dose-response profiling : Use IC50 assays to establish non-toxic thresholds (e.g., HepG2 cells, 0.1–10 µM range) .
- Metabolite screening : Incubate with liver microsomes to identify reactive metabolites (e.g., demethylated or oxidized products) .
- Chelation additives : Include EDTA in buffers to sequester trace metals that may catalyze oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
